(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol
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Overview
Description
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is an organic compound characterized by the presence of a trimethylsilyl group and a hepta-4,6-dien-1-ol backbone. This compound is notable for its unique structural features, which include a chiral center at the 3rd carbon and a trimethylsilyl group that imparts specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol typically involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These agents react with the hydroxyl group of the hepta-4,6-dien-1-ol backbone to form the desired compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trimethylsilylating agents. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways involving silyl groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other sites on the molecule, facilitating complex synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Uniqueness
(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol is unique due to its chiral center and the presence of a trimethylsilyl group, which imparts specific chemical properties that are not found in other similar compounds. This makes it valuable in applications requiring selective reactivity and protection of hydroxyl groups.
Properties
CAS No. |
922724-75-2 |
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Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
(3R)-3-methyl-6-(trimethylsilylmethyl)hepta-4,6-dien-1-ol |
InChI |
InChI=1S/C12H24OSi/c1-11(8-9-13)6-7-12(2)10-14(3,4)5/h6-7,11,13H,2,8-10H2,1,3-5H3/t11-/m0/s1 |
InChI Key |
MQXYZQKRYFYZQU-NSHDSACASA-N |
Isomeric SMILES |
C[C@H](CCO)C=CC(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(CCO)C=CC(=C)C[Si](C)(C)C |
Origin of Product |
United States |
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